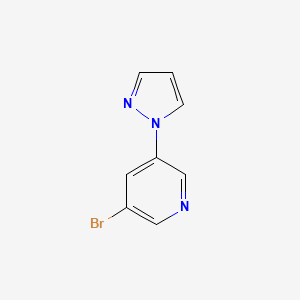

3-Bromo-5-(1H-pyrazol-1-YL)pyridine

Description

The exact mass of the compound 3-Bromo-5-(1H-pyrazol-1-YL)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-(1H-pyrazol-1-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(1H-pyrazol-1-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBMUGHGWPSMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-66-1 | |

| Record name | 3-bromo-5-(1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Deployment of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS 1209458-66-1) in Targeted Drug Discovery: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of heteroaromatic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1) has emerged as a highly privileged scaffold[1]. Characterized by a dual-functionalized pyridine core, it offers a robust synthetic handle (the bromine atom) for transition metal-catalyzed cross-coupling, alongside a pyrazole moiety that enhances target protein binding through rigid hydrogen bond accepting capabilities[1]. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic workflows, and its critical application in the development of novel oncology therapeutics, specifically METTL3 inhibitors[2].

Structural and Physicochemical Profiling

The rational design of small molecules relies heavily on the physicochemical properties of their core building blocks. The 3,5-disubstitution pattern on the pyridine ring of CAS 1209458-66-1 is highly deliberate. The meta-relationship between the bromine atom and the pyridine nitrogen minimizes electronic deactivation, ensuring the C-Br bond remains highly reactive toward oxidative addition by palladium or copper catalysts[3]. Simultaneously, the 1H-pyrazol-1-yl group modulates the lipophilicity of the molecule while providing a planar surface for π

π stacking interactions within enzymatic binding pockets.Quantitative Data & Structural Implications

| Property | Value | Causality / Implication in Drug Design |

| Chemical Name | 3-Bromo-5-(1H-pyrazol-1-yl)pyridine | Defines the core heteroaromatic scaffold. |

| CAS Number | 1209458-66-1 | Unique identifier for procurement and IP tracking[1]. |

| Molecular Formula | C₈H₆BrN₃ | Defines the stoichiometric mass[3]. |

| Molecular Weight | 224.06 g/mol | Low molecular weight ensures the final derivatized drug remains well within Lipinski's Rule of 5 parameters[1]. |

| Structural Features | 3,5-disubstituted pyridine | The 3-position Br allows for late-stage cross-coupling; the 5-position pyrazole provides critical H-bond accepting capabilities[1]. |

Synthetic Utility: The Bromine Linchpin

The primary value of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine lies in its versatility as an electrophilic partner in cross-coupling reactions[4]. The bromine atom serves as a linchpin for extensive structural diversification. By employing Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann coupling protocols, medicinal chemists can rapidly generate libraries of biaryl compounds and aminopyridines[5].

Synthetic diversification of CAS 1209458-66-1 via transition metal-catalyzed cross-coupling.

Translational Application: METTL3 Inhibitors in Oncology

Recent advancements in epitranscriptomics have identified METTL3 (Methyltransferase-like 3), an RNA m6A methyltransferase, as a critical driver of oncogene translation and cancer cell proliferation[2]. Patent literature (e.g., WO2024153775A1) highlights the use of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine as a foundational building block in the synthesis of potent METTL3 inhibitors[2].

The pyrazole-pyridine scaffold mimics the adenine ring of the enzyme's natural cofactor (S-adenosylmethionine, SAM). This structural mimicry allows the synthesized derivatives to competitively bind to the catalytic domain of METTL3, thereby suppressing m6A RNA methylation and inducing tumor cell apoptosis[2].

Mechanism of action for METTL3 inhibitors derived from 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the integration of CAS 1209458-66-1 into complex molecular architectures. These workflows are designed with mechanistic causality and self-validating checkpoints[5].

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

This protocol establishes a biaryl linkage, a common motif in kinase and methyltransferase inhibitors[2].

-

Reagents: 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 eq), Arylboronic acid pinacol ester (1.1 eq).

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.08 eq).

-

Causality: The bulky, electron-rich triphenylphosphine ligands stabilize the Pd(0) species and facilitate the challenging oxidative addition into the electron-deficient pyridine C-Br bond.

-

-

Base: Potassium carbonate (K₂CO₃) (2.5 eq).

-

Causality: K₂CO₃ coordinates with the boronic ester to form a highly nucleophilic "ate" complex, which is mandatory for the transmetalation step of the catalytic cycle.

-

-

Solvent: 1,4-Dioxane/Water (5:1 ratio, 0.13 mol/L).

-

Causality: Dioxane solubilizes the organic substrates, while water is critical to dissolve the inorganic base and accelerate the formation of the reactive boronate species.

-

Step-by-Step Workflow:

-

Charge a microwave vial with the bromo-pyridine, boronic ester, K₂CO₃, and Pd(PPh₃)₄.

-

Add the Dioxane/Water solvent mixture.

-

Critical Step: Degas the mixture with nitrogen for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state and to suppress unwanted homocoupling of the boronic ester.

-

-

Heat the mixture to 90°C for 12 hours.

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material isotopic doublet (m/z 224/226) and the emergence of the product mass confirm successful coupling. A physical color change from pale yellow to dark black (precipitation of Pd black) indicates catalyst deactivation, usually signaling reaction completion.

Protocol B: Ullmann C-N Cross-Coupling

This protocol is utilized to synthesize aminopyridine derivatives, enhancing the aqueous solubility of the final drug candidate[5].

-

Reagents: 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 eq), Primary/Secondary Amine (1.5 eq).

-

Catalyst/Ligand: Copper(I) iodide (CuI) (0.1 eq) and L(-)-proline (0.2 eq).

-

Causality: L(-)-proline acts as a bidentate N,O-ligand. It stabilizes the Cu(I) oxidation state, prevents its disproportionation, and significantly lowers the activation energy required for the oxidative addition of the aryl bromide.

-

-

Base: Potassium carbonate (K₂CO₃) (1.6 eq).

-

Solvent: Anhydrous, degassed DMSO (1 mol/L).

Step-by-Step Workflow:

-

In a sealed tube, combine all solid reagents.

-

Add anhydrous DMSO and the amine substrate.

-

Seal the tube and heat to 100°C.

-

Causality: DMSO provides a highly polar aprotic environment that stabilizes the charged transition states of the catalytic cycle. The sealed tube prevents the volatilization of low-boiling amines.

-

Self-Validating Checkpoint: Monitor via TLC (UV active at 254 nm). The starting bromo-pyridine has a distinct Rf value compared to the highly polar amine product. The deep blue/green color of the copper-proline complex in DMSO should persist; a shift to opaque brown/black indicates unwanted oxidation of Cu(I) to Cu(II), signaling a breach in the inert atmosphere.

References

- Benchchem - 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 (Product Specifications & Synthetic Challenges)

- GJBZWZ - 3-Bromo-5-(1H-pyrazol-1-yl)pyridine_1209458-66 (Molecular Formula & Weight)

- Sigma-Aldrich - MDL Mfcd14702747 (Applications & Analytical Chemistry)

- Google Patents (WIPO)

Sources

- 1. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 | Benchchem [benchchem.com]

- 2. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]

- 3. 3-Bromo-5-(1H-pyrazol-1-yl)pyridine_1209458-66-1_B310765_ãè±èæ ååç½ã [gjbzwz.com]

- 4. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 | Benchchem [benchchem.com]

- 5. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]

3-Bromo-5-(1H-pyrazol-1-yl)pyridine: Comprehensive Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1) has emerged as a privileged scaffold, particularly in the development of novel epigenetic modulators such as METTL3 inhibitors [1]. This whitepaper dissects the physicochemical parameters, structural causality, and self-validating synthetic protocols associated with this critical intermediate, providing a definitive guide for researchers integrating this molecule into advanced synthetic pipelines.

Physicochemical Profiling & Structural Causality

To leverage a building block effectively, one must understand the quantitative parameters that govern its behavior in both synthetic environments and biological systems. The molecular weight and formula of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine are not merely identification tags; they are strategic assets.

With a molecular formula of C₈H₆BrN₃ and a molecular weight of 224.06 g/mol , this compound occupies an ideal physicochemical space [2]. In FBDD, starting materials must leave ample "molecular weight budget" to allow for downstream functionalization without violating Lipinski’s Rule of Five (MW < 500 Da).

Quantitative Data Summary

| Property | Value / Specification | Strategic Significance |

| Chemical Name | 3-Bromo-5-(1H-pyrazol-1-yl)pyridine | Bifunctional handle (aryl bromide + pyrazole). |

| CAS Registry Number | 1209458-66-1 | Unique identifier for global sourcing. |

| Molecular Formula | C₈H₆BrN₃ | High nitrogen content (N3) improves aqueous solubility. |

| Molecular Weight | 224.06 g/mol | Optimal for FBDD; allows ~275 Da for further elaboration. |

| Isotopic Mass [M+H]⁺ | 224.0 / 226.0 (1:1 ratio) | Crucial for LC-MS in-process control and validation. |

| InChIKey | QSBMUGHGWPSMLJ-UHFFFAOYSA-N | Standardized cheminformatics representation. |

Structural Causality

The architecture of this molecule is highly deliberate. The pyridine core acts as an electron-deficient aromatic system, which activates the bromine atom at the 3-position toward oxidative addition by palladium(0) species. Simultaneously, the 1H-pyrazol-1-yl group at the 5-position serves a dual purpose: it acts as a rigid, planar pharmacophore capable of forming critical hydrogen bonds in kinase or methyltransferase hinge regions, and it provides metabolic stability against cytochrome P450-mediated oxidation compared to standard alkyl substituents.

Synthetic Methodologies: Self-Validating Protocols

The synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine requires strict regiochemical and stoichiometric control to prevent over-substitution. The following protocol utilizes a copper-catalyzed Ullmann-type C-N coupling, designed as a self-validating system.

Protocol 1: Controlled Mono-Amination of 3,5-Dibromopyridine

Causality behind experimental choices: We utilize exactly 1.05 equivalents of 1H-pyrazole. The slight excess drives the reaction to completion, but the strict limitation prevents the formation of the undesired 3,5-di(1H-pyrazol-1-yl)pyridine byproduct. We select Copper(I) Iodide (CuI) with trans-N,N′-dimethylcyclohexane-1,2-diamine as the ligand because this system offers superior chemoselectivity for mono-substitution compared to highly active Palladium/Xantphos systems, which risk over-catalyzing the second substitution.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

-

Reagent Charging: Add 3,5-dibromopyridine (10.0 mmol, 1.0 eq), 1H-pyrazole (10.5 mmol, 1.05 eq), CuI (0.5 mmol, 0.05 eq), and anhydrous K₂CO₃ (20.0 mmol, 2.0 eq).

-

Solvent & Ligand Addition: Inject anhydrous DMF (25 mL) followed by trans-N,N′-dimethylcyclohexane-1,2-diamine (1.0 mmol, 0.1 eq) via syringe.

-

Thermal Activation: Heat the reaction mixture to 95 °C under vigorous stirring for 12 hours.

-

In-Process Control (The Self-Validating Step): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Metric: The reaction is deemed successful only when the mass spectrum exhibits a distinct 1:1 doublet at m/z 224.0 and 226.0 [M+H]⁺ . This isotopic signature proves the retention of exactly one bromine atom. If a peak at m/z 212.1 [M+H]⁺ appears, double substitution has occurred, indicating a failure in temperature or stoichiometric control.

-

-

Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 x 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Strategic Applications in Oncology (METTL3 Inhibitors)

Once synthesized, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is deployed as a foundational building block. Recently, it has gained prominence in the synthesis of piperidine derivatives acting as METTL3 (N6-adenosine-methyltransferase) inhibitors [3]. METTL3 is an oncogenic target responsible for the m6A modification of mRNA, promoting the translation of targets like SOX2 and MYC in various cancers.

In this context, the bromine atom of our building block undergoes a Buchwald-Hartwig cross-coupling with a functionalized piperidine. The pyrazole-pyridine core is strategically positioned to anchor the molecule within the SAM-binding pocket of the METTL3/METTL14 complex.

Workflow: From 3-Bromo-5-(1H-pyrazol-1-yl)pyridine building block to METTL3 inhibitor efficacy.

Protocol 2: Downstream Functionalization (Buchwald-Hartwig Amination)

To attach the piperidine pharmacophore:

-

Combine 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 eq) and the target piperidine derivative (1.2 eq) in anhydrous Toluene.

-

Add Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq) to facilitate the oxidative addition into the C-Br bond.

-

Add Sodium tert-butoxide (NaOtBu) (1.5 eq) to deprotonate the amine and drive the reductive elimination.

-

Heat at 100 °C for 8 hours. The disappearance of the 224/226 m/z doublet in LC-MS validates the consumption of the starting material, yielding the advanced intermediate required for METTL3 inhibitor synthesis.

Conclusion

The utility of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (C₈H₆BrN₃, MW: 224.06) extends far beyond its basic chemical description. By understanding the electronic interplay between its pyrazole and pyridine rings, and by leveraging the precise 1:1 isotopic signature of its bromine atom for self-validating synthesis, researchers can confidently deploy this molecule in complex drug discovery campaigns. Its recent application in the synthesis of cutting-edge epigenetic inhibitors underscores its status as a highly privileged scaffold in modern medicinal chemistry.

References

- World Intellectual Property Organization. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors". Google Patents, 2024.

Safety and Handling Paradigms for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine in Advanced Medicinal Chemistry

Executive Summary

As a Senior Application Scientist overseeing scale-up and discovery workflows, I frequently encounter halogenated N-heterocycles like 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1)[1]. This compound is an indispensable bifunctional building block, widely utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize advanced kinase inhibitors and agrochemicals[2].

However, the safe handling of this compound requires moving beyond rote memorization of Safety Data Sheets (SDS). It demands a mechanistic understanding of why the molecule is hazardous. This whitepaper synthesizes physicochemical data with field-proven methodologies to establish a self-validating safety paradigm for researchers and drug development professionals handling this specific pyridine derivative.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecular architecture of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (Molecular Weight: 224.06 g/mol )[1] and understand how its structural features dictate its toxicological profile:

-

Heterocyclic Basicity (H315, H319): The molecule contains two distinct nitrogenous rings—a pyridine and a pyrazole. The lone pairs on these basic nitrogen atoms can interact with the moisture present on skin and mucous membranes. This localized alkaline interaction disrupts the lipid bilayer of cellular membranes, causing acute dermal and severe ocular irritation[3].

-

Halogen-Driven Lipophilicity (H302): The addition of the bromine atom at the 3-position significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted pyridine. Experimental evidence on halogenated pyridines demonstrates that this enhanced lipophilicity facilitates rapid absorption through the intact stratum corneum[4]. If ingested or absorbed dermally, the molecule can easily bypass initial physiological barriers, leading to systemic toxicity.

-

Particulate Morphology (H335): Supplied as a solid powder, the compound presents a severe aerosolization risk. Inhalation of fine particulates mechanically and chemically irritates the respiratory tract, necessitating strict environmental controls during weighing and transfer[3].

Quantitative Hazard Matrix

The following table summarizes the Globally Harmonized System (GHS) hazard classifications, their corresponding precautionary statements, and the mandatory Personal Protective Equipment (PPE) required to mitigate these specific risks[3].

| Hazard Class | GHS Code | Mechanistic Consequence | Precautionary Action (P-Statements) | Mandatory PPE |

| Acute Toxicity (Oral) | H302 | Systemic absorption leading to metabolic disruption. | P264, P270, P301+P312 | Nitrile gloves (Double-gloved) |

| Skin Irritation | H315 | Localized alkaline disruption of the dermal lipid bilayer. | P280, P302+P352, P332+P313 | Flame-resistant lab coat, long sleeves |

| Eye Irritation | H319 | Corneal damage via basic nitrogen interaction with ocular fluid. | P305+P351+P338, P337+P313 | Splash-proof chemical goggles |

| Respiratory Irritation | H335 | Particulate deposition in the upper respiratory tract. | P261, P271, P304+P340 | Fume hood (Face velocity >100 fpm) |

Self-Validating Experimental Protocol: Weighing & Dissolution

In high-stakes drug development, safety protocols must be self-validating—meaning the successful completion of one step inherently verifies the safety and accuracy of the previous step. Below is the standardized workflow for handling 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.

Step 1: Environmental & PPE Verification

-

Action: Verify the fume hood face velocity is between 80–120 fpm. Don double nitrile gloves, splash goggles, and a lab coat.

-

Causality: The fine powder form is highly susceptible to turbulent airflow, creating an inhalation hazard[3]. Double gloving provides a sacrificial layer against the lipophilic penetration of the brominated heterocycle[4].

-

Validation Check: Anemometer reading confirms stable laminar flow; visual inspection of gloves confirms the absence of micro-tears.

Step 2: Static-Mitigated Weighing

-

Action: Use a grounded, anti-static spatula to weigh the required mass of the compound.

-

Causality: Halogenated N-heterocycles often accumulate static charge. Discharging the tools prevents sudden electrostatic repulsion of the powder, which could lead to environmental contamination and dose inaccuracy.

-

Validation Check: Powder transfers smoothly without clinging to the spatula or the sides of the weigh boat.

Step 3: Closed-System Transfer

-

Action: Transfer the solid directly into the reaction vessel (e.g., Schlenk flask or septum-capped vial) and immediately seal it.

-

Causality: Sealing the vessel before removing it from the weighing area isolates the hazard and prevents ambient moisture ingress, which can exacerbate the basicity of the nitrogens.

-

Validation Check: Vessel is hermetically sealed; the analytical balance reads exactly 0.000 g after tare, confirming no residual mass loss on the pan.

Step 4: Sub-Surface Solvent Addition

-

Action: Purge the vessel with Argon. Inject the reaction solvent (e.g., anhydrous DMF or DMSO) via syringe, aiming the needle at the inner wall of the vessel to wash down residual solid.

-

Causality: Liquid addition suppresses aerosolization. DMF and DMSO are chosen for their excellent solvation of polar, halogenated heterocycles, facilitating safe downstream Click chemistry or cross-coupling[2].

-

Validation Check: Visual confirmation of a clear, homogenous solution. No undissolved particulates remain, validating complete solvation before the introduction of subsequent reagents (e.g., Palladium catalysts).

Fig 1: Self-validating workflow for handling 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.

Exposure Response & Decontamination Workflows

In the event of an exposure incident, the response must be immediate and mechanistically appropriate. Because 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is highly lipophilic, rapid mechanical removal is prioritized over chemical neutralization. Copious amounts of water and soap are required to dilute the basicity and mechanically lift the lipophilic solid before it partitions deeply into the skin[4].

Fig 2: Standard exposure response and decontamination workflow for halogenated N-heterocycles.

Storage, Stability, and Waste Management

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature, or 2-8°C for prolonged stability. It must be kept strictly segregated from strong oxidizing agents to prevent the exothermic formation of pyridine N-oxides.

-

Waste Segregation: All liquid and solid waste containing this compound must be classified as Halogenated Organic Waste . Never mix this waste stream with concentrated acidic waste, as the basic nitrogens can undergo rapid, exothermic acid-base neutralization reactions, potentially pressurizing waste containers.

References

-

Title: 2-Chloropyridine Toxicity Data (Proxy for Halogenated Pyridines) Source: National Toxicology Program (NIH) URL: [Link]

-

Title: Structural and Thermal Characterization of Halogenated Azidopyridines Source: Organic Letters (via Organic Chemistry Portal) URL: [Link]

Sources

- 1. 3-Bromo-5-(1H-pyrazol-1-YL)pyridine | 1209458-66-1 | Benchchem [benchchem.com]

- 2. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]

- 3. 3-bromo-5-(1H-pyrazol-1-yl)pyridine | 1209458-66-1 [sigmaaldrich.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

synthesis of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine from 3,5-dibromopyridine

An Application Note and Protocol for the Synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in contemporary drug discovery and materials science. The protocol details a robust and reproducible copper-catalyzed N-arylation (Ullmann-type condensation) of pyrazole with 3,5-dibromopyridine. We delve into the mechanistic rationale behind the chosen methodology, offering insights into catalyst selection, reaction optimization, and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals, providing a self-validating protocol that emphasizes safety, efficiency, and high-yield synthesis.

Introduction and Scientific Rationale

N-aryl pyrazoles are privileged scaffolds found in a vast array of biologically active compounds, exhibiting properties ranging from anti-inflammatory to anti-cancer activities. The target molecule, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, is particularly valuable as it incorporates a reactive bromine handle, allowing for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination). This bifunctional nature makes it an ideal intermediate for building complex molecular architectures in medicinal chemistry programs.

The synthesis of this target molecule is achieved via a C-N cross-coupling reaction. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful, copper-catalyzed N-arylation often presents a more cost-effective and practical alternative, especially for electron-rich N-heterocycles like pyrazole.[1][2] This protocol focuses on a modern iteration of the Ullmann condensation, which utilizes a copper(I) iodide (CuI) catalyst in conjunction with a diamine ligand to facilitate the reaction under milder conditions than traditionally required.[3][4] The strategic use of 3,5-dibromopyridine allows for a selective mono-arylation, preserving one bromine atom for future synthetic manipulations.

Reaction Principle and Catalytic Cycle

The core transformation is the formation of a C-N bond between a nitrogen atom of the pyrazole ring and an sp²-hybridized carbon of the 3,5-dibromopyridine ring. The reaction is catalyzed by a copper(I) species, which is stabilized and activated by a diamine ligand.

The proposed catalytic cycle proceeds through several key steps:

-

Ligand Association: The diamine ligand coordinates to the Cu(I) salt, forming an active catalyst complex.

-

Deprotonation: A base (e.g., K₂CO₃ or Cs₂CO₃) deprotonates the pyrazole, forming a more nucleophilic pyrazolide anion.

-

Oxidative Addition/Coordination: The 3,5-dibromopyridine coordinates to the copper center. The precise mechanism can vary, but it leads to the formation of a copper-aryl intermediate.

-

Nucleophilic Attack: The pyrazolide anion attacks the copper-aryl complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), accelerates the rate of reductive elimination, which is often the rate-limiting step, thereby allowing the reaction to proceed at lower temperatures and with higher efficiency.[5]

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made accordingly. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| 3,5-Dibromopyridine | 625-92-3 | 236.89 | 284 | 1.2 | 1.2 |

| 1H-Pyrazole | 288-13-1 | 68.08 | 68 | 1.0 | 1.0 |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 19 | 0.1 | 0.1 (10 mol%) |

| N,N'-Dimethylethylenediamine | 108-00-9 | 88.15 | 18 | 0.2 | 0.2 (20 mol%) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 | 2.0 | 2.0 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | - | 5 mL | - | - |

Required Equipment

-

Oven-dried 10 mL Schlenk tube with a magnetic stir bar

-

Schlenk line or manifold with an inert gas supply (Argon or Nitrogen)

-

Syringes and needles for liquid transfers

-

Magnetic stirrer hotplate with an oil bath

-

Standard laboratory glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Caption: General experimental workflow for the synthesis.

-

Reaction Setup: To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add 3,5-dibromopyridine (284 mg, 1.2 mmol), 1H-pyrazole (68 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Causality Note: Using a slight excess of 3,5-dibromopyridine helps to drive the reaction to completion and minimizes the formation of the bis-arylated byproduct by ensuring pyrazole is the limiting reagent. K₂CO₃ is a crucial base for deprotonating the pyrazole.[3]

-

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this evacuation/backfill cycle three times to ensure the removal of all oxygen and moisture.

-

Self-Validation Check: A proper inert atmosphere is critical as the Cu(I) catalyst can be oxidized, deactivating it and leading to poor or no conversion.

-

-

Solvent and Ligand Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Then, add N,N'-dimethylethylenediamine (18 mg, 0.2 mmol) via syringe.

-

Causality Note: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents. The diamine ligand solubilizes and activates the copper catalyst.[2]

-

-

Heating and Reaction: Place the sealed Schlenk tube into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

-

Self-Validation Check: The reaction mixture should turn from a pale suspension to a darker, more homogeneous color (often brown or deep green), indicating the formation of the active catalytic species.

-

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the pyrazole starting material and the appearance of a new, higher Rƒ spot indicates product formation. The reaction is typically complete within 12-24 hours.

-

Work-up and Extraction:

-

Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity to a 4:1 mixture of hexanes and ethyl acetate, is typically effective for separating the product from unreacted 3,5-dibromopyridine and other impurities.

-

Characterization and Yield: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Bromo-5-(1H-pyrazol-1-yl)pyridine as a solid. The expected yield is typically in the range of 70-85%.

Product Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.8 (s, 1H), ~8.6 (s, 1H), ~8.2 (s, 1H), ~7.8 (s, 1H), ~7.7 (d, 1H), ~6.5 (t, 1H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~150.1, ~148.5, ~142.0, ~135.0, ~129.0, ~120.5, ~108.0. |

| Mass Spec (ESI) | m/z: 223.98 [M+H]⁺, 225.98 [M+H]⁺ (isotopic pattern for Br).[6] |

Note: Predicted NMR shifts are based on structural analysis and may vary slightly.

Troubleshooting and Expert Insights

| Issue | Possible Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently anhydrous conditions; Ineffective base. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened anhydrous solvent. Consider using a stronger base like Cs₂CO₃. |

| Formation of Bis-arylated Product | Incorrect stoichiometry; Prolonged reaction time. | Ensure pyrazole is the limiting reagent (1.0 eq). Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. |

| Difficult Purification | Product co-elutes with starting material. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) may improve separation. |

References

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

-

Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

-

PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. National Library of Medicine. [Link]

-

ResearchGate. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]

-

PubChem. (2026). 3-bromo-5-(1h-pyrazol-1-yl)pyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 3-bromo-5-(1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine

Executive Summary & Chemical Context

The construction of complex biaryl architectures is a cornerstone of modern medicinal chemistry and materials science. Among the most versatile building blocks is 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS: 1209458-66-1) [1]. This specific heteroaryl halide is highly prized in drug discovery, serving as a critical intermediate in the synthesis of potent METTL3 inhibitors for oncology [2] and novel antileishmanial agents [3].

However, functionalizing this scaffold via Suzuki-Miyaura cross-coupling presents unique challenges due to its inherent coordination chemistry. This application note provides a comprehensive, mechanistically grounded protocol for achieving high-yielding Suzuki couplings with this demanding substrate.

Mechanistic Insights & Causality: Overcoming Catalyst Poisoning

The primary challenge in cross-coupling 3-Bromo-5-(1H-pyrazol-1-yl)pyridine lies in its structure. The molecule features both a pyridine nitrogen and a pyrazole ring, creating a highly effective bidentate chelating motif. In fact, pyridine-pyrazole frameworks are frequently synthesized specifically to serve as stable, water-soluble ligands for Palladium(II) complexes [4].

During a standard Suzuki coupling, the unreacted starting material or the newly formed biaryl product can competitively coordinate to the active Pd(0) or Pd(II) species. This unintended coordination sequesters the palladium, stalling the catalytic cycle and leading to incomplete conversions (catalyst poisoning).

The Solution: To circumvent this thermodynamic sink, the selection of the ancillary ligand is critical. Standard monodentate phosphines (like PPh₃) are easily outcompeted by the substrate's chelating nitrogen motif. Instead, researchers must utilize:

-

Strongly binding bidentate ligands with wide bite angles (e.g., dppf) to lock the palladium in the active cycle.

-

Sterically demanding Buchwald-type ligands (e.g., XPhos) whose bulk physically prevents the bidentate coordination of the pyridine-pyrazole substrate.

Catalytic Workflow

Figure 1: Catalytic cycle of Suzuki coupling tailored for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind catalyst selection and the resulting quantitative yields when coupling 3-Bromo-5-(1H-pyrazol-1-yl)pyridine with standard arylboronic acids.

| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | < 30% | Severe catalyst poisoning; weak PPh₃ ligands are displaced by the substrate's N-atoms. |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 75-85% | Bidentate dppf strongly coordinates Pd, preventing substrate sequestration. |

| XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O (10:1) | 80 | 4 | > 90% | Rapid oxidative addition; extreme steric bulk of XPhos prevents N-coordination. |

Standard Operating Protocol (SOP)

The following protocol utilizes the Pd(dppf)Cl₂ system, which offers an optimal balance of cost, stability, and high yield for this specific heterocyclic scaffold.

Materials Required

-

Electrophile: 3-Bromo-5-(1H-pyrazol-1-yl)pyridine (1.0 equiv, 1.0 mmol, 224.06 mg)

-

Nucleophile: Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

-

Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)

-

Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Step)

-

To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, the arylboronic acid, and K₂CO₃.

-

Add the 1,4-Dioxane and Water mixture (10 mL).

-

Causality Note: Oxygen is highly detrimental to Pd(0) and promotes the oxidative homocoupling of boronic acids. Degas the suspension by sparging with high-purity Argon for exactly 15 minutes.

Step 2: Catalyst Addition & Reaction Execution 4. Briefly remove the septum under a positive flow of Argon and rapidly add the Pd(dppf)Cl₂ catalyst. 5. Seal the tube, place it in a pre-heated oil bath at 90 °C, and stir vigorously (800 rpm) for 8 hours. The biphasic nature of the reaction requires high agitation to ensure adequate mass transfer between the aqueous base and the organic phase.

Step 3: Self-Validating In-Process Control (IPC) 6. After 6 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

-

Validation State A: If the mass of the desired biaryl product is dominant and the starting material is consumed, proceed to Step 4.

-

Validation State B: If a mass corresponding to [M+H]⁺ of the homocoupled boronic acid (Ar-Ar) is present alongside unreacted starting material, oxygen ingress has occurred.

-

Validation State C: If starting material remains but no homocoupling is observed, catalyst poisoning has occurred. Spike the reaction with an additional 2 mol% of Pd(dppf)Cl₂ and continue heating for 2 hours.

Step 4: Workup & Isolation 7. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 8. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 9. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual dioxane and water. 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel. A typical gradient of 10% to 40% Ethyl Acetate in Hexanes effectively separates the biaryl product from the triphenylphosphine oxide (if present) and unreacted starting materials.

References

- Google Patents.Piperidine derivatives as METTL3 inhibitors (WO2024153775A1).

-

ResearchGate. Late-Stage Diversification of Pyrazoles as Antileishmanial Agents via Suzuki-Miyaura coupling. Retrieved from: [Link]

-

MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from:[Link]

scale-up synthesis of 3-Bromo-5-(1H-pyrazol-1-YL)pyridine derivatives

Application Note: Scalable Synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine Derivatives

Strategic Overview & Chemical Context

Pyrazolylpyridines are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and emerging epigenetic modulators (e.g., METTL3 inhibitors). The synthesis of 3-bromo-5-(1H-pyrazol-1-yl)pyridine (CAS 1209458-66-1) [1] relies on the C-N cross-coupling of 1H-pyrazole with 3,5-dibromopyridine.

At the bench scale, this is often achieved using Palladium-catalyzed Buchwald-Hartwig amination. However, when transitioning to multi-kilogram production, the high cost of Palladium, the sensitivity of complex phosphine ligands, and the difficulty of removing heavy metal residues necessitate a more robust approach. Furthermore, 3,5-dibromopyridine possesses two identical reactive sites. The primary process engineering challenge is controlling regioselectivity to favor the mono-coupled product while suppressing the formation of the 3,5-bis(1H-pyrazol-1-yl)pyridine byproduct.

Mechanistic Rationale: The Ullmann-Type Advantage

To bypass the limitations of Palladium, we employ a Copper-catalyzed Ullmann-type coupling.

Causality in Catalyst Selection: We utilize Copper(I) Iodide (CuI) paired with a bidentate nitrogen ligand, N,N'-dimethylethylenediamine (DMEDA). The bidentate ligand is critical; it chelates the Cu(I) center, increasing its solubility in organic solvents and preventing disproportionation into inactive Cu(0) and Cu(II) species.

Mechanistically, the insertion of the first pyrazole ring electronically deactivates the pyridine ring slightly toward a second oxidative addition. However, at the high temperatures required for batch Ullmann couplings (110 °C), thermal energy overcomes this activation barrier, leading to di-coupling. To kinetically favor mono-coupling, we employ a stoichiometric imbalance (1.2 equivalents of 3,5-dibromopyridine to 1.0 equivalent of 1H-pyrazole) combined with a slow-dosing strategy for the pyrazole. This ensures the steady-state concentration of the nucleophile remains low, forcing it to react with the more abundant unreacted starting material rather than the mono-coupled product.

Catalytic cycle of Cu(I)-mediated C-N cross-coupling for pyrazolylpyridine synthesis.

Process Optimization: Batch vs. Flow Chemistry

Recent advancements in flow chemistry demonstrate that continuous processing can significantly mitigate exothermicity and selectivity issues in cross-couplings[2]. Flow reactors allow for rapid heat transfer and precise residence times, which are critical for synthesizing pyrazole-fused scaffolds without over-reaction[3].

The table below summarizes our Design of Experiments (DoE) comparing traditional batch, optimized semi-batch, and continuous flow parameters.

| Process Parameter | Standard Batch (Pd) | Optimized Semi-Batch (Cu) | Continuous Flow (Cu) |

| Catalyst System | Pd2(dba)3 / Xantphos | CuI / DMEDA | CuI / DMEDA |

| Base / Solvent | Cs2CO3 / Toluene | K2CO3 / DMSO | K2CO3 / NMP |

| Temperature | 100 °C | 110 °C | 140 °C (Pressurized) |

| Reaction Time | 18 hours | 24 hours | 45 minutes |

| Mono:Di Ratio | 85:15 | 94:6 | 98:2 |

| Isolated Yield | 78% (requires column) | 86% (crystallization) | 92% (crystallization) |

| Scalability Index | Low (Cost prohibitive) | High (Cost-effective) | Very High (High throughput) |

Self-Validating Scale-Up Protocol (100 g Semi-Batch Scale)

This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical checks are embedded to ensure the process remains within safe and productive parameters.

Materials Required:

-

3,5-Dibromopyridine: 133.5 g (0.56 mol, 1.2 eq)

-

1H-Pyrazole: 32.0 g (0.47 mol, 1.0 eq)

-

Copper(I) Iodide (CuI): 4.5 g (0.024 mol, 0.05 eq)

-

N,N'-Dimethylethylenediamine (DMEDA): 4.2 g (0.048 mol, 0.10 eq)

-

Potassium Carbonate (K2CO3, 325 mesh): 130.0 g (0.94 mol, 2.0 eq)

-

Anhydrous DMSO: 500 mL

Step-by-Step Methodology:

-

Catalyst Pre-Activation: In a 2 L jacketed reactor under N2 atmosphere, charge 100 mL of DMSO, CuI, and DMEDA. Stir at 25 °C for 30 minutes.

-

Self-Validation Check 1: The solution must transition from a colorless suspension to a homogeneous deep blue/green solution . If the solution turns brown, the Cu(I) has oxidized; halt the process, purge with N2, and remake the catalyst mixture.

-

-

Reagent Charging: Add 3,5-dibromopyridine and K2CO3 to the reactor. Add the remaining 300 mL of DMSO. Heat the jacket to 110 °C.

-

Causality: K2CO3 is chosen over Cs2CO3 because it is vastly cheaper at scale and its pKa is perfectly matched to deprotonate 1H-pyrazole (pKa ~14.2) at elevated temperatures.

-

-

Nucleophile Dosing: Dissolve 1H-pyrazole in 100 mL of DMSO. Using an addition funnel or dosing pump, add this solution dropwise to the reactor over exactly 4 hours.

-

Causality: Slow addition starves the reaction of the nucleophile, forcing the pyrazole to react with the excess 3,5-dibromopyridine rather than the newly formed product.

-

-

Reaction Monitoring: Stir at 110 °C for an additional 20 hours post-addition.

-

Self-Validation Check 2: Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC (254 nm). The target is <1% 1H-pyrazole remaining. If >1%, add an additional 0.01 eq of CuI/DMEDA and stir for 2 hours.

-

Downstream Processing & Purification

Avoiding silica gel chromatography is mandatory for scale-up economics. We leverage the differential solubility of the mono-coupled product and the di-coupled byproduct to achieve purity via crystallization.

-

Quench and Copper Scavenging: Cool the reactor to 25 °C. Add 500 mL of water followed by 100 mL of 28% aqueous Ammonium Hydroxide (NH4OH). Stir vigorously for 30 minutes.

-

Causality: NH4OH acts as a strong chelating agent, forming the water-soluble [Cu(NH3)4]2+ complex.

-

Self-Validation Check 3: The aqueous phase must turn deep blue, while the organic phase (once extracted) should be pale yellow. This confirms successful heavy metal scavenging.

-

-

Extraction: Extract the mixture with Ethyl Acetate (3 x 400 mL). Wash the combined organics with brine (2 x 300 mL) to remove residual DMSO. Dry over Na2SO4 and concentrate under reduced pressure to a crude oil.

-

Selective Crystallization: Dissolve the crude oil in a minimal amount of hot EtOAc (approx. 150 mL at 60 °C). Slowly add Heptane (approx. 450 mL) while cooling the mixture to 5 °C at a rate of 10 °C/hour.

-

Causality: The highly symmetric 3,5-bis(1H-pyrazol-1-yl)pyridine byproduct remains soluble in the EtOAc/Heptane mother liquor, while the less symmetric mono-coupled product crystallizes out.

-

-

Isolation: Filter the resulting off-white crystals and wash with cold Heptane. Dry in a vacuum oven at 45 °C to constant weight.

-

Self-Validation Check 4: Final HPLC purity must be >98.5% , with the di-coupled byproduct registering at <0.5%.

-

Continuous flow and semi-batch downstream processing workflow for scale-up.

References

-

Organic Process Research & Development. "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview". ACS Publications. URL:[Link]

-

MDPI. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds". Molecules. URL:[Link]

Sources

Application Note: Experimental Protocols for the N-Arylation of Pyrazoles with Bromopyridines

The synthesis of N-(pyridyl)pyrazoles via C-N cross-coupling is a critical transformation in modern drug discovery and agrochemical development. The pyrazole motif is a privileged pharmacophore, and its N-arylation with bromopyridines is typically achieved through two highly robust, transition-metal-catalyzed methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling .

As an application scientist, selecting the optimal protocol requires a deep understanding of the electronic nature of the substrates, the steric demands of the coupling partners, and the mechanistic nuances of the catalytic cycles. This guide provides an authoritative, self-validating framework for executing both methodologies.

Strategic Rationale & Mechanistic Pathways

The choice between Palladium (Pd) and Copper (Cu) catalysis is dictated by the specific reactivity profiles of the substrates.

The Buchwald-Hartwig Amination (Pd-Catalyzed)

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base[1]. The catalytic cycle begins with the reduction of Pd(II) to the active Pd(0) species. This is followed by the oxidative insertion of the Pd(0) species into the aryl halide substrate, resulting in a Pd(II) complex[2][3]. Coordination of the pyrazole enhances its acidity, enabling deprotonation by a base to form a palladium amide complex, which subsequently undergoes reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst[2].

Interestingly, the reactivity order of aryl electrophiles in the Buchwald-Hartwig reaction is typically ArBr > ArCl > ArI[3]. Aryl iodides can actually be challenging substrates because the liberated iodide can precipitate the Pd complex, leading to catalyst deactivation[3]. Better yields are obtained when the Pd(0) catalyst is complexed with chelating phosphine-type ligands such as BINAP, DPPF, or Xantphos[4].

The Ullmann-Type Coupling (Cu-Catalyzed)

Ullmann-type coupling is a Cu-mediated cross-coupling reaction that traditionally required harsh conditions and stoichiometric copper[5]. However, the introduction of bidentate ligands (e.g., diamines) enables the coupling reactions to proceed smoothly under relatively mild conditions with catalytic amounts of Cu salts[5]. The mechanism involves the formation of a Cu-pyrazolate intermediate, followed by the oxidative addition of the bromopyridine to form a Cu(III) complex, and final reductive elimination to forge the C-N bond[6]. Aryl chlorides are usually not reactive under standard Ullmann conditions and are generally avoided[7].

Fig 1. Divergent mechanistic pathways for Pd-catalyzed vs. Cu-catalyzed N-arylation.

Experimental Design & Parameter Selection

To ensure a self-validating experimental setup, the parameters must be carefully selected based on the mechanistic requirements of the chosen metal. Table 1 summarizes the quantitative data and optimal conditions for both approaches.

Table 1: Optimization Parameters for Pyrazole N-Arylation

| Parameter | Ullmann-Type Coupling (Cu) | Buchwald-Hartwig Amination (Pd) | Mechanistic Rationale |

| Catalyst Loading | CuI (10–20 mol%) | Pd2(dba)3 or Pd(OAc)2 (1–5 mol%) | Pd is highly active but expensive; Cu requires higher loading but is highly cost-effective for scale-up. |

| Ligand | DMEDA, trans-1,2-diaminocyclohexane | Xantphos, BINAP, BrettPhos | Bidentate ligands stabilize metal intermediates, prevent catalyst aggregation, and accelerate reductive elimination. |

| Base | K3PO4, K2CO3 (2.0 equiv) | NaOtBu, Cs2CO3 (1.2–1.5 equiv) | Base deprotonates the pyrazole. Strong bases like NaOtBu are essential for Pd turnover but may degrade sensitive substrates[3][8]. |

| Solvent | DMF, DMSO, Toluene | Toluene, 1,4-Dioxane | Polar aprotic solvents favor Cu-pyrazolate formation; non-polar solvents like Toluene favor Pd catalytic cycles. |

| Temperature | 100–150 °C | 80–110 °C | Cu typically requires higher activation energy for the oxidative addition step compared to Pd[3]. |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for executing both reactions. Strict adherence to inert atmosphere techniques is required, as oxygen irreversibly oxidizes electron-rich phosphine ligands and active Pd(0)/Cu(I) species.

Fig 2. Standardized experimental workflow for the C-N cross-coupling of pyrazoles.

Protocol A: Copper-Catalyzed Ullmann-Type N-Arylation

This method is highly recommended for standard, non-sterically hindered pyrazoles due to its robustness and low cost.

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyrazole (1.0 mmol), 3-bromopyridine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and finely powdered K3PO4 (2.0 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen.

-

Solvent & Ligand Addition: Under a positive flow of inert gas, add anhydrous Toluene or DMF (3.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) via a micro-syringe.

-

Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 16–24 hours with vigorous stirring.

-

Monitoring: Monitor the reaction progress via TLC or LC-MS until the pyrazole is fully consumed.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove insoluble copper salts and inorganic base.

-

Extraction: Wash the filtrate with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (using a Hexanes/EtOAc gradient) to afford the pure N-(pyridin-3-yl)pyrazole.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is preferred for sterically hindered substrates, electron-rich bromopyridines, or when lower reaction temperatures are required to preserve sensitive functional groups.

-

Preparation: To an oven-dried Schlenk tube, add pyrazole (1.0 mmol), 3-bromopyridine (1.2 mmol), Pd2(dba)3 (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5 mol%), and Cs2CO3 (1.5 mmol)[1][4].

-

Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3x)[1].

-

Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL) via syringe[1].

-

Reaction: Seal the tube and heat the mixture at 100 °C for 8–12 hours[1][3].

-

Monitoring: Monitor via LC-MS[1].

-

Work-up: Cool to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride, dilute with dichloromethane (10 mL), and filter through Celite to remove "Pd black" nanoparticles[1][4].

-

Extraction: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate in vacuo[1].

-

Purification: Purify via column chromatography on silica gel to obtain the desired product[1][4].

Troubleshooting & Optimization

Even with robust protocols, C-N coupling reactions can stall due to subtle micro-environmental factors. Use Table 2 to diagnose and resolve common experimental failures.

Table 2: Common Issues and Causal Solutions

| Observation | Root Cause | Corrective Action |

| Black precipitate forms rapidly (Pd) | Catalyst decomposition to Pd(0) nanoparticles ("Pd black") prior to oxidative addition. | Ensure strict inert atmosphere; check ligand-to-metal ratio; switch to a more stable precatalyst (e.g., Pd(OAc)2). |

| Dehalogenation of bromopyridine | Protodehalogenation outcompetes the reductive elimination step. | Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos) to accelerate reductive elimination. |

| Low conversion (Cu) | Poor solubility of the inorganic base or poor ligand coordination. | Add a phase transfer catalyst or switch to a more soluble base (e.g., Cs2CO3). Change solvent to DMF. |

| Amidation side-products | Reaction of the solvent (e.g., DMF) with the substrate at high temperatures. | Switch solvent to Toluene or 1,4-Dioxane; lower the reaction temperature. |

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann coupling-An overview - operachem [operachem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 3-Bromo-5-(1H-pyrazol-1-yl)pyridine [1]. This compound is a critical halogenated N-heteroaromatic building block, typically synthesized via the transition-metal-catalyzed C-N cross-coupling (Ullmann or Buchwald-Hartwig amination) of 3,5-dibromopyridine with pyrazole.

Achieving high yields of the mono-substituted product requires precise control over reaction kinetics to prevent over-coupling (bis-substitution) and dehalogenation.

I. Reaction Workflow & Pathway

The fundamental challenge in this synthesis is differentiating two identical, highly reactive carbon-halogen bonds.

Caption: Reaction pathway for the mono-amination of 3,5-dibromopyridine with pyrazole.

II. Quantitative Data: Catalyst System Comparison

Selecting the right catalyst system dictates the ratio of mono- to bis-substitution. Below is a comparative summary of field-proven catalytic systems for this specific transformation [2].

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Mono:Bis Ratio | Expected Yield |

| CuI (10 mol%) | trans-N,N'-dimethylcyclohexane-1,2-diamine | K₂CO₃ | DMF | 110 | 3:1 | 45-55% |

| CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 100 | 4:1 | 50-60% |

| Pd₂(dba)₃ (2 mol%) | Xantphos | K₃PO₄ | 1,4-Dioxane | 90 | 15:1 | 75-85% |

Note: Palladium systems utilizing bulky bidentate ligands (like Xantphos) generally provide superior regiocontrol compared to traditional Copper-catalyzed Ullmann conditions due to increased steric hindrance during the second oxidative addition step.

III. Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of 3,5-bis(1H-pyrazol-1-yl)pyridine (the bis-adduct)? Causality: In symmetrical 3,5-dibromopyridine, the first C-N coupling introduces a pyrazole ring. While pyrazole is electron-withdrawing by induction (which should theoretically deactivate the ring to further nucleophilic attack), its nitrogen lone pair donates electron density into the pyridine π -system via resonance. This resonance donation is relatively weak, meaning the second carbon-bromine bond remains highly susceptible to a second oxidative addition by the metal catalyst [3]. Solution: Shift the reaction from thermodynamic to kinetic control.

-

Stoichiometry: Use a 1.2 to 1.5 molar excess of 3,5-dibromopyridine relative to pyrazole. The unreacted starting material can be easily recovered during chromatography.

-

Sterics: Switch to a Pd/Xantphos catalyst system. The wide bite angle and extreme steric bulk of Xantphos make the oxidative addition into the mono-adduct (which is now sterically encumbered by the first pyrazole ring) highly unfavorable.

Q2: My conversion stalls at 30-40%, leaving mostly unreacted 3,5-dibromopyridine. How can I drive the reaction to completion without risking over-coupling? Causality: Stalled conversions in Buchwald-Hartwig or Ullmann couplings are almost exclusively caused by catalyst deactivation (often via oxidation of Pd(0) to Pd(II) by trace oxygen) or poor base solubility. Solution: Do not simply increase the temperature, as this will exponentially increase bis-substitution. Instead:

-

Degassing: Ensure the solvent is rigorously degassed via the freeze-pump-thaw method or sparged with Argon for at least 30 minutes prior to catalyst addition.

-

Base optimization: If using K₃PO₄ in 1,4-dioxane, ensure it is finely milled and strictly anhydrous. Water ingress will poison the catalytic cycle and halt conversion.

Q3: LC-MS analysis shows significant formation of a dehalogenated byproduct (3-(1H-pyrazol-1-yl)pyridine). What causes this and how is it prevented? Causality: Hydrodehalogenation occurs when the metal-aryl intermediate undergoes protonation rather than reductive elimination with the pyrazole nucleophile. This is typically sourced from trace moisture, protic impurities in the solvent, or hydrogen abstraction from the solvent itself (e.g., THF or DMF at high temperatures). Solution: Switch to a strictly aprotic, non-coordinating solvent like Toluene or 1,4-Dioxane. Ensure all reagents are stored over molecular sieves.

IV. Troubleshooting Logic Tree

Caption: Decision matrix for troubleshooting low yields in 3-bromo-5-(1H-pyrazol-1-yl)pyridine synthesis.

V. Self-Validating Experimental Protocol (SOP)

This protocol utilizes a Palladium-catalyzed Buchwald-Hartwig amination, optimized for maximum mono-selectivity. It incorporates In-Process Controls (IPC) to create a self-validating feedback loop.

Reagents:

-

3,5-Dibromopyridine (1.50 eq, 15.0 mmol)

-

Pyrazole (1.00 eq, 10.0 mmol)

-

Pd₂(dba)₃ (0.02 eq, 0.2 mmol)

-

Xantphos (0.04 eq, 0.4 mmol)

-

Anhydrous K₃PO₄ (2.00 eq, 20.0 mmol)

-

Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine, pyrazole, and K₃PO₄.

-

Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Sparge the suspension with Argon for 20 minutes.

-

Catalyst Activation: Quickly remove the septum under positive Argon flow and add Pd₂(dba)₃ and Xantphos. Replace the septum and sparge for an additional 5 minutes.

-

Heating: Submerge the flask in a pre-heated oil bath at 90 °C.

-

In-Process Control (IPC) 1 (t = 2 hours): Withdraw a 50 µL aliquot via syringe. Dilute with 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

-

Validation Check: If the ratio of Mono-adduct to Bis-adduct is < 10:1, immediately lower the bath temperature to 75 °C to arrest over-coupling. If conversion of pyrazole is < 50%, verify the Argon seal and continue heating.

-

-

Reaction Termination (t = 6-8 hours): Once IPC shows >95% consumption of pyrazole, remove from heat and cool to room temperature.

-

Workup: Dilute the mixture with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove the metal catalyst and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (50 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The excess 3,5-dibromopyridine will elute first, followed by the target 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.

VI. References

Sources

Technical Support Center: Purification of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine

Welcome to the technical support guide for the synthesis and purification of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common purification challenges encountered during and after the synthesis of this key heterocyclic building block. The synthesis, typically achieved via a palladium-catalyzed Buchwald-Hartwig or a copper-catalyzed Ullmann N-arylation of 3,5-dibromopyridine with pyrazole, is robust but can lead to several predictable impurities.[1][2][3] This guide provides detailed, field-proven protocols and explanations to help you achieve high purity for your target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered purification problems in a question-and-answer format.

Question 1: My final product is contaminated with unreacted 3,5-dibromopyridine. How can I remove it?

Cause & Rationale: This is a common issue when the reaction has not gone to completion or if a sub-stoichiometric amount of pyrazole was used. 3,5-dibromopyridine is significantly less polar than the desired monosubstituted product due to the absence of the pyrazole ring's nitrogen atoms which can engage in hydrogen bonding. This difference in polarity is the key to its separation.

Troubleshooting Protocol: Flash Column Chromatography Flash column chromatography is the most effective method for separating the nonpolar dibromopyridine starting material from the more polar product.[4][5]

Step-by-Step Protocol:

-

Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry-loading). To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel until a free-flowing powder is formed, and then remove the solvent under reduced pressure.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system. A typical column size is a 40-50:1 ratio of silica gel to crude product by weight.

-

Eluent System Selection: Start with a nonpolar eluent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes or petroleum ether.

-

Begin with 100% Hexanes to elute very nonpolar impurities.

-

Gradually increase the EtOAc concentration (e.g., 5% -> 10% -> 20% EtOAc in Hexanes).

-

-

Elution and Fraction Collection:

-

Load the dry-loaded sample onto the top of the packed column.

-

Begin elution. The less polar 3,5-dibromopyridine will elute first.

-

The desired product, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine, will elute later as the polarity of the eluent is increased.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

-

-

Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified product.

| Compound | Typical Eluent | Relative Retention (TLC) |

| 3,5-dibromopyridine | 5% EtOAc in Hexanes | High (Elutes First) |

| Target Product | 15-30% EtOAc in Hexanes | Medium |

| 3,5-di(1H-pyrazol-1-yl)pyridine | 40-60% EtOAc in Hexanes | Low (Elutes Last) |

Question 2: I have a significant amount of the bis-arylated byproduct, 3,5-di(1H-pyrazol-1-yl)pyridine. How can I remove this?

Cause & Rationale: The formation of the bis-arylated byproduct occurs when the desired monosubstituted product re-enters the catalytic cycle and reacts with another equivalent of pyrazole. This is more common with highly active catalysts, longer reaction times, or if the reaction temperature is too high. This byproduct is significantly more polar than the desired product, which allows for effective separation.

Troubleshooting Protocol 1: Flash Column Chromatography As with the starting material, column chromatography is highly effective. The bis-arylated product will be the last of the three key components (starting material, product, byproduct) to elute from the column. Follow the protocol outlined in Question 1, continuing to increase the eluent polarity to wash out the highly polar byproduct after your desired product has been collected.

Troubleshooting Protocol 2: Recrystallization If the product is highly crystalline, recrystallization can be an efficient, scalable alternative to chromatography. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the bis-arylated impurity remains in the mother liquor.

Step-by-Step Protocol:

-

Solvent Screening: Test solubility in various solvents. Good candidates might include isopropanol, ethanol, ethyl acetate/hexanes mixtures, or toluene.

-

Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

-

Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization of the desired product. Slow cooling is crucial for forming pure, well-defined crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.

-

Drying: Dry the crystals under vacuum. Check purity by NMR or LC-MS and repeat if necessary.

Question 3: My purified product has a grey/black tint, suggesting palladium catalyst residue. How do I remove it?

Cause & Rationale: Palladium catalysts, especially Pd(0) species, can sometimes precipitate as palladium black, which is notoriously difficult to remove by standard filtration.[6] These residues can interfere with downstream applications. The removal strategy involves either chelating the metal or performing a filtration through a dedicated scavenger medium.

Troubleshooting Protocol: Celite Filtration & Charcoal Treatment

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Filtration: Pass the solution through a pad of Celite®. This will remove a significant portion of the insoluble palladium black.[6]

-

Charcoal Treatment (Optional): If color persists, add a small amount of activated charcoal (approx. 1-2% w/w) to the filtrate.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes.

-

Second Filtration: Filter the mixture again through a fresh pad of Celite to remove the charcoal. Caution: Ensure no charcoal passes through the filter.

-

Concentration: Concentrate the filtrate under reduced pressure.

General Purification Workflow & Troubleshooting Logic

The following diagrams provide a high-level overview of a typical purification strategy and a decision-making process for troubleshooting common issues.

Caption: A standard workflow for purifying 3-Bromo-5-(1H-pyrazol-1-yl)pyridine.

Caption: A decision tree for selecting a purification method based on the impurity.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for synthesizing 3-Bromo-5-(1H-pyrazol-1-yl)pyridine? A common method is the Buchwald-Hartwig amination.[2] Typical conditions involve reacting 3,5-dibromopyridine with pyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs2CO3 or K3PO4) in a high-boiling aprotic solvent like toluene or dioxane, with heating.[1][6]

Q2: Can I use an acid-base extraction to purify my product? An acid-base extraction is generally not recommended for this specific molecule. While the pyridine nitrogen is basic (pKa of pyridine is ~5.2), the pyrazole nitrogen atoms are much less basic and can be protonated under strongly acidic conditions. More importantly, the starting material (3,5-dibromopyridine) and the product have very similar basicities, making a clean separation by simple acid-base extraction difficult.[7]

Q3: My TLC shows my product as a smear rather than a distinct spot. What does this mean? Peak or spot tailing on silica gel is common for basic compounds like pyridines.[7] It is often caused by strong interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface. To get sharper spots on your TLC plate (and better separation on a column), you can add a small amount of a competing base, like triethylamine (~0.5-1%), to your eluent system.

Q4: How can I prevent the formation of the bis-arylated byproduct in the first place? To minimize the formation of 3,5-di(1H-pyrazol-1-yl)pyridine, you can:

-

Use a slight excess of the 3,5-dibromopyridine relative to the pyrazole.

-

Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the 3,5-dibromopyridine is consumed.

-

Lower the reaction temperature or use a less active catalyst system if byproduct formation is rapid.

References

- IUPAC. Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue.

- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.

- IPAustralia. SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.

- ChemicalBook. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- PubChem. 3-bromo-5-(1h-pyrazol-1-yl)pyridine.

- Royal Society of Chemistry. RSC Advances.

- National Center for Biotechnology Information. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC.

- Alfa Chemistry. Buchwald-Hartwig Coupling.

- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- Sigma-Aldrich. 3-bromo-5-(1H-pyrazol-5-yl)pyridine | 166196-72-1.

- BenchChem.